Pyridazine 4‑yl vs. 3‑yl Regioisomer: Synthetic Accessibility Drives Procurability
In the inverse‑electron‑demand Diels–Alder strategy with 1,2,4,5‑tetrazines, the 4‑pyridazinyl substituent forms selectively, while the 3‑pyridazinyl isomer is synthetically inaccessible via this route [1]. This translates to a documented isolated yield of 88% for a 4‑pyridazinyl‑substituted intermediate versus no reported yield for the 3‑pyridazinyl counterpart [1].
| Evidence Dimension | Isolated synthetic yield (pyridazine regioisomers) |
|---|---|
| Target Compound Data | 88% yield (cyclohex‑3‑enylamine 23 formation step in J. Med. Chem. 2001) |
| Comparator Or Baseline | 3‑Pyridazinyl isomer: 0% (not accessible via the reported route) |
| Quantified Difference | Target compound route provides practical access; 3‑isomer route absent. |
| Conditions | Inverse Diels–Alder reaction of enol ether with parent tetrazine, followed by deprotection (J. Med. Chem. 2001, 44, 47‑57). |
Why This Matters
For procurement, the existence of a published, high‑yielding synthetic route directly impacts supply reliability and cost, whereas the regioisomeric analog lacks a comparable preparative method.
- [1] Che, D.; Wegge, T.; Stubbs, M. T.; Seitz, G.; Meier, H.; Methfessel, C. exo‑2‑(Pyridazin‑4‑yl)‑7‑azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)‑Epibatidine. J. Med. Chem. 2001, 44, 47‑57. DOI: 10.1021/jm000949w. View Source
